4-(Chlorodifluoromethoxy)aniline

Catalog No.
S795798
CAS No.
39065-95-7
M.F
C7H6ClF2NO
M. Wt
193.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Chlorodifluoromethoxy)aniline

CAS Number

39065-95-7

Product Name

4-(Chlorodifluoromethoxy)aniline

IUPAC Name

4-[chloro(difluoro)methoxy]aniline

Molecular Formula

C7H6ClF2NO

Molecular Weight

193.58 g/mol

InChI

InChI=1S/C7H6ClF2NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2

InChI Key

QDTUQGSYECRXDO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OC(F)(F)Cl

Synonyms

4-(Difluorochloromethoxy)aniline; 4-(chlorodifluoromethoxy)benzenamine; 4-(Chloro-difluoro-methoxy)-phenylamine

Canonical SMILES

C1=CC(=CC=C1N)OC(F)(F)Cl

Synthesis and Characterization:

4-(Chlorodifluoromethoxy)aniline is an organic compound with the chemical formula C7H6ClF2NO. It is a white crystalline solid at room temperature. The synthesis of 4-(chlorodifluoromethoxy)aniline has been reported in several scientific publications, with one common method involving the selective fluorination of trichloromethoxybenzene followed by nitration and subsequent reduction [].

Potential as a Pharmaceutical Intermediate:

Research suggests that 4-(chlorodifluoromethoxy)aniline may be a valuable intermediate for the synthesis of various pharmaceutical agents, particularly those with potential anti-tumor properties []. Studies have shown that this compound can be used as a building block for the synthesis of novel heterocyclic compounds exhibiting promising antitumor activity [].

4-(Chlorodifluoromethoxy)aniline is an organic compound with the molecular formula C7_7H6_6ClF2_2NO. It features a chlorodifluoromethoxy group attached to an aniline structure, making it an important intermediate in various chemical syntheses. The compound is recognized for its potential applications in pharmaceuticals and agrochemicals, particularly as a precursor for tumor-inhibiting drugs and insecticides .

As research on 4-(chlorodifluoromethoxy)aniline is primarily focused on its use as an intermediate, there is no current information available on its specific mechanism of action in biological systems.

Due to the limited availability of 4-(chlorodifluoromethoxy)aniline, specific safety data is not readily accessible. However, as an aniline derivative, it is advisable to handle it with care, following standard laboratory procedures for organic chemicals. Aniline compounds can be harmful if inhaled, ingested, or absorbed through the skin. Chlorine and fluorine atoms can also raise concerns about potential respiratory irritation and corrosive properties []. Always consult a safety data sheet (SDS) for specific handling instructions if this compound is encountered in a research setting.

The synthesis of 4-(Chlorodifluoromethoxy)aniline involves several key reactions:

  • Fluorination: Trichloromethoxybenzene undergoes selective fluorination using hydrogen fluoride to produce chlorodifluoromethoxybenzene.
  • Nitration: The chlorodifluoromethoxybenzene is then subjected to nitration using a mixed acid, yielding 4-(Chlorodifluoromethoxy)nitrobenzene.
  • Hydrogenation: Finally, hydrogenation of the nitro compound reduces it to form 4-(Chlorodifluoromethoxy)aniline .

These reactions highlight the compound's versatility in synthetic organic chemistry.

4-(Chlorodifluoromethoxy)aniline exhibits biological activity that makes it a subject of interest in medicinal chemistry. It is noted for its role as an intermediate in the synthesis of anti-cancer drugs, indicating potential tumor-inhibiting properties. Additionally, compounds with similar structures often demonstrate antimicrobial and insecticidal activities, suggesting that 4-(Chlorodifluoromethoxy)aniline may also possess such properties .

The synthesis methods for 4-(Chlorodifluoromethoxy)aniline can be summarized as follows:

  • Starting Material: Trichloromethoxybenzene.
  • Selective Fluorination: Using hydrogen fluoride to introduce the chlorodifluoromethoxy group.
  • Nitration: Employing mixed acids to nitrify the fluorinated compound.
  • Hydrogenation: Reducing the nitro group to an amino group using Raney nickel or other catalysts .

This method is characterized by high yields and relatively low environmental impact, making it suitable for industrial applications.

4-(Chlorodifluoromethoxy)aniline finds applications primarily in:

  • Pharmaceuticals: As a precursor in the synthesis of tumor-inhibiting drugs.
  • Agrochemicals: In the production of insecticides and herbicides.
  • Chemical Intermediates: For various organic synthesis processes due to its reactive functional groups .

Several compounds share structural similarities with 4-(Chlorodifluoromethoxy)aniline, each possessing unique properties:

Compound NameMolecular FormulaKey Features
4-DifluoromethoxyanilineC7_7H7_7F2_2NLacks chlorine; used in similar applications
4-ChloroanilineC6_6H6_6ClNSimpler structure; used in dye manufacturing
2,4-DichloroanilineC6_6H5_5Cl2_2NMore chlorines; used in herbicides
4-FluoroanilineC6_6H6_6FNFluorine instead of chlorine; versatile uses

The uniqueness of 4-(Chlorodifluoromethoxy)aniline lies in its combination of both chlorinated and difluorinated groups, which can enhance its reactivity and selectivity in

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-(chlorodifluoromethoxy)aniline

Dates

Modify: 2023-08-15

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